molecular formula C11H11NO3 B3985068 5-methoxy-2-(2-oxopropoxy)benzonitrile

5-methoxy-2-(2-oxopropoxy)benzonitrile

Cat. No.: B3985068
M. Wt: 205.21 g/mol
InChI Key: MCBKRNBCUHYSJT-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-oxopropoxy)benzonitrile is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . As a benzonitrile derivative, it belongs to a class of compounds frequently utilized in organic synthesis and pharmaceutical research. Benzonitrile scaffolds are widely employed as key intermediates and building blocks in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The structure of this compound, which incorporates methoxy and oxopropoxy functional groups, suggests its potential application in medicinal chemistry for constructing molecular frameworks with specific biological activities. Researchers value such compounds for exploring structure-activity relationships (SAR) and for the synthesis of more complex target molecules . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-methoxy-2-(2-oxopropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)7-15-11-4-3-10(14-2)5-9(11)6-12/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKRNBCUHYSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-methoxy-2-(2-oxopropoxy)benzonitrile with key analogs reported in the literature:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-OCH₃, 2-O-(CH₂)₂CO Not explicitly reported Hypothesized: Intermediate in drug synthesis, OLED materials
5-Methoxy-2-(phenylthio)benzonitrile (8h) 5-OCH₃, 2-SPh 242.0634 NMR: δ 3.83 (OCH₃), used in macrocyclic synthesis
5-Methoxy-2-(pyrimidin-2-yl)benzonitrile (126n) 5-OCH₃, 2-pyrimidinyl 237.25 NMR: δ 3.88 (OCH₃), catalyst in C–H activation
2-(3-Chloro-5-propoxyphenyl)benzonitrile (Compound 5) 3-Cl, 5-OPr, 2-CN Not reported SARS-CoV-2 Mpro inhibitor (IC₅₀ = 0.8 μM)
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH 198.02 Synthetic intermediate for antiretroviral drugs
5-Methoxy-2-(methylsulfonyl)benzonitrile 5-OCH₃, 2-SO₂CH₃ 211.24 Lab reagent (commercially available)
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile 4-OCH₃, 5-O(CH₂)₃Cl, 2-NO₂ Not reported Potential agrochemical intermediate

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity :

  • The 2-oxopropoxy group in the target compound introduces a ketone, which may enhance hydrogen-bonding interactions compared to sulfur-containing analogs like 5-methoxy-2-(phenylthio)benzonitrile .
  • Compound 5 (2-(3-Chloro-5-propoxyphenyl)benzonitrile) demonstrates that alkoxy chains (e.g., propoxy) improve binding to viral proteases, suggesting that the 2-oxopropoxy group in the target compound could similarly enhance bioactivity .

Spectroscopic Trends :

  • Methoxy protons in analogs such as 8h and 126n resonate at δ 3.83–3.88 in ¹H NMR, a range consistent with the target compound .
  • The nitrile group in benzonitrile derivatives typically appears at ~110–120 ppm in ¹³C NMR, as seen in 5-bromo-2-hydroxybenzonitrile (δ 117.0–120.0) .

Applications: Biological Activity: Analogs like Compound 5 and 5-bromo-2-hydroxybenzonitrile highlight the role of benzonitriles in antiviral and anticancer drug design . Materials Science: Derivatives such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in OLEDs, suggesting that the target compound’s electronic properties could be tuned for optoelectronic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-methoxy-2-(2-oxopropoxy)benzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Catalytic cross-coupling : Utilize transition-metal catalysts (e.g., Ru/Co) for regioselective functionalization of the benzonitrile core. For example, describes a procedure using Ru/Co catalysts with column chromatography purification (hexane/EtOAc gradients) to achieve 90% yield .
  • Substitution reactions : The methoxy group can undergo nucleophilic substitution under acidic or basic conditions, as demonstrated in analogous benzonitrile derivatives (e.g., reduction of nitro groups in ) .
  • Optimization : Adjust solvent polarity (e.g., toluene under reflux, ), catalyst loading, and temperature to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Look for aromatic proton signals (δ 7.0–8.9 ppm) and methoxy protons (δ ~3.8–4.0 ppm). and provide reference spectra for structurally similar compounds, with diagnostic peaks for nitrile (-C≡N) and ketone (C=O) groups .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) can confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 242.0634 in ) and fragmentation pathways (e.g., HCN loss in benzonitrile derivatives, ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or unexpected byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Replicate experiments : Compare protocols (e.g., catalyst type, solvent, and purification methods) across studies. For example, uses Ru/Co catalysts, while employs toluene reflux; discrepancies may arise from solvent effects .
  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities. Computational tools (e.g., DFT for potential energy surfaces, ) can predict side reactions .
  • Condition screening : Systematically vary parameters (e.g., pH, temperature) using design-of-experiment (DoE) approaches.

Q. What computational strategies are recommended to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Quantum-chemical modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. employs DFT to map fragmentation pathways of benzonitrile derivatives .
  • Molecular dynamics (MD) simulations : Simulate reaction trajectories under varying conditions (e.g., solvent effects, ) to identify kinetic bottlenecks .

Q. How do substituent electronic effects influence the participation of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : The nitrile group (-C≡N) deactivates the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to specific positions. Boronic ester analogs ( ) highlight the role of EWGs in stabilizing transition states .
  • Methoxy group : Acts as an electron-donating group (EDG), enhancing para/ortho reactivity. Compare with fluorinated analogs () to assess electronic modulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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